molecular formula C16H16N2O2 B13123039 2-Benzyl-5-nitro-1,2,3,4-tetrahydroisoquinoline

2-Benzyl-5-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13123039
M. Wt: 268.31 g/mol
InChI Key: BPTKJRSNOUGDBD-UHFFFAOYSA-N
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Description

2-Benzyl-5-nitro-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a benzyl group at the second position and a nitro group at the fifth position of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-nitro-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Bischler-Napieralski reaction, which is a cyclization reaction of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions typically involve heating the reaction mixture to promote cyclization and formation of the tetrahydroisoquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions can be tailored to achieve efficient production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-Benzyl-5-amino-1,2,3,4-tetrahydroisoquinoline.

    Reduction: Formation of 2-Benzyl-5-amino-1,2,3,4-tetrahydroisoquinoline.

    Substitution: Formation of substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating neurodegenerative disorders and infectious diseases.

    Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.

Comparison with Similar Compounds

2-Benzyl-5-nitro-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

    2-Benzyl-1,2,3,4-tetrahydroisoquinoline: Lacks the nitro group, which may result in different biological activities.

    5-Nitro-1,2,3,4-tetrahydroisoquinoline: Lacks the benzyl group, which may affect its binding properties and biological effects.

    2-Benzyl-5-amino-1,2,3,4-tetrahydroisoquinoline: Formed by the reduction of the nitro group, which may alter its reactivity and biological activity.

The presence of both the benzyl and nitro groups in this compound makes it unique and may contribute to its distinct biological and chemical properties.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

2-benzyl-5-nitro-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C16H16N2O2/c19-18(20)16-8-4-7-14-12-17(10-9-15(14)16)11-13-5-2-1-3-6-13/h1-8H,9-12H2

InChI Key

BPTKJRSNOUGDBD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C(=CC=C2)[N+](=O)[O-])CC3=CC=CC=C3

Origin of Product

United States

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